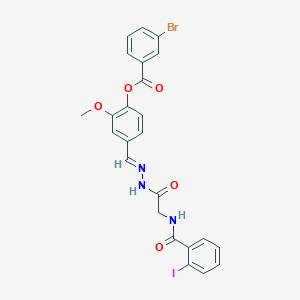![molecular formula C13H14Cl3NO3 B12023958 N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide](/img/structure/B12023958.png)
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[2,2,2-trichloro-1-(4-formylphénoxy)éthyl]butanamide est un composé organique synthétique de formule moléculaire C13H14Cl3NO3 et d'une masse moléculaire de 338,62 g/mol . Ce composé est caractérisé par la présence d'un groupe trichlorométhyle, d'un groupe formylphénoxy et d'une partie butanamide. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-[2,2,2-trichloro-1-(4-formylphénoxy)éthyl]butanamide implique généralement la réaction du 4-formylphénol avec la 2,2,2-trichloroéthylamine dans des conditions contrôlées. La réaction est effectuée en présence d'un solvant approprié, tel que le dichlorométhane, et d'une base, telle que la triéthylamine, pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés du produit. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité et l'évolutivité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le N-[2,2,2-trichloro-1-(4-formylphénoxy)éthyl]butanamide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe formyle peut être oxydé en acide carboxylique en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe formyle peut être réduit en alcool en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe trichlorométhyle peut subir des réactions de substitution nucléophile avec des nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu aqueux.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Amines en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Dérivés d'acide carboxylique.
Réduction : Dérivés d'alcool.
Substitution : Amides substitués ou dérivés de thiols.
Applications de recherche scientifique
Le N-[2,2,2-trichloro-1-(4-formylphénoxy)éthyl]butanamide est utilisé dans divers domaines de recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Investigué pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses applications thérapeutiques potentielles, y compris comme précurseur du développement de médicaments.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du N-[2,2,2-trichloro-1-(4-formylphénoxy)éthyl]butanamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe formyle peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou les enzymes, modifiant potentiellement leur activité. Le groupe trichlorométhyle peut également participer à des interactions avec les composants cellulaires, contribuant aux effets biologiques globaux du composé .
Applications De Recherche Scientifique
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trichloromethyl group may also participate in interactions with cellular components, contributing to the compound’s overall biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2,2,2-trichloro-1-(4-méthoxyphénoxy)éthyl)butanamide
- 3-méthyl-N-(2,2,2-trichloro-1-(4-formylphénoxy)éthyl)butanamide
- N-(2,2,2-trichloro-1-(2-nitrophénoxy)éthyl)butanamide
- N-(2,2,2-trichloro-1-(2-chlorophénoxy)éthyl)butanamide
Unicité
Le N-[2,2,2-trichloro-1-(4-formylphénoxy)éthyl]butanamide est unique en raison de la présence du groupe formyle, qui confère une réactivité spécifique et une activité biologique potentielle. Cela le distingue d'autres composés similaires qui peuvent avoir des substituants différents sur le cycle phénoxy, conduisant à des variations de leurs propriétés chimiques et biologiques .
Propriétés
Formule moléculaire |
C13H14Cl3NO3 |
|---|---|
Poids moléculaire |
338.6 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide |
InChI |
InChI=1S/C13H14Cl3NO3/c1-2-3-11(19)17-12(13(14,15)16)20-10-6-4-9(8-18)5-7-10/h4-8,12H,2-3H2,1H3,(H,17,19) |
Clé InChI |
HVJFUJPIINQMGM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12023878.png)
![N-(3,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023886.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12023888.png)



![(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12023923.png)




![3-(4-bromophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B12023952.png)


